molecular formula C8H5ClF4O B7865555 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No. B7865555
M. Wt: 228.57 g/mol
InChI Key: QGFZMTIVPKSGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring substituted with chlorine and fluorine atoms, and an ethan-1-ol group substituted with three fluorine atoms. The electronegativity of the fluorine atoms could significantly influence the chemical behavior of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make it relatively nonpolar and could influence its boiling point, melting point, and solubility .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, the mechanism could depend on the specific biological target and the nature of the interaction .

Safety and Hazards

Like all chemicals, safe handling would be important to minimize exposure and potential hazards. The specific safety and hazards would depend on the properties of the compound, including its reactivity and potential biological activity .

Future Directions

The study of this compound could provide interesting insights into the chemistry of fluorinated compounds and halogenated phenyl rings. Potential applications could be explored based on its reactivity and any observed biological activity .

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFZMTIVPKSGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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